1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane
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Overview
Description
1,4-Bis(trifluoromethyl)-7-oxabicyclo[221]heptane is a unique compound characterized by its bicyclic structure and the presence of trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method involves the use of 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride as starting materials . The reaction proceeds through a series of steps, including coupling and hydrogenation reactions, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Electrophilic Addition: The compound reacts with electrophiles, leading to the addition of substituents to the bicyclic core.
N-Substitution: Reactions with electrophilic, alkylating, and acylating reagents.
Hydrogenation: The compound can be hydrogenated over catalysts such as Raney nickel.
Common Reagents and Conditions
Electrophilic Addition: Soft electrophiles and halogens are commonly used.
N-Substitution: Electrophilic, alkylating, and acylating reagents.
Hydrogenation: Raney nickel catalyst under hydrogen atmosphere.
Major Products
The major products formed from these reactions include regioisomers and substituted derivatives of the bicyclic core .
Scientific Research Applications
1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers to enhance their thermal stability and chemical resistance.
Biology and Medicine:
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane involves its interaction with molecular targets through its trifluoromethyl groups and bicyclic structure. These interactions can influence various pathways, leading to the desired chemical or biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3,4-dicarboxyphenoxy)cyclohexane: Used in the synthesis of polyimides.
1,4-Bis(4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane: Utilized in the preparation of polyamides.
Uniqueness
1,4-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane is unique due to its combination of trifluoromethyl groups and a bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of advanced materials and pharmaceuticals .
Properties
CAS No. |
113407-88-8 |
---|---|
Molecular Formula |
C8H8F6O |
Molecular Weight |
234.14 g/mol |
IUPAC Name |
1,4-bis(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H8F6O/c9-7(10,11)5-1-2-6(15-5,4-3-5)8(12,13)14/h1-4H2 |
InChI Key |
OUHDXFMPKFUEMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(O2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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